Allyl mercaptan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 ml in 1 ml 95% alcohol (in ethanol)

Canonical SMILES

Potential Anticancer Properties

Studies suggest that allyl mercaptan may possess anti-cancer properties. It has been shown to:

- Inhibit histone deacetylases (HDACs): HDACs are enzymes involved in regulating gene expression. Allyl mercaptan appears to inhibit their activity, potentially leading to the suppression of cancer cell growth .

- Enhance Sp3 binding on the P21WAF1 promoter: P21WAF1 is a tumor suppressor gene. Allyl mercaptan may increase the binding of Sp3 transcription factor to the P21WAF1 promoter, potentially leading to increased expression of this gene and suppression of cancer cell proliferation .

Antimicrobial and Antioxidant Properties

Allyl mercaptan exhibits antimicrobial activity against various bacteria, fungi, and yeasts . Additionally, research suggests it possesses antioxidant properties, potentially offering benefits in food preservation and reducing oxidative stress in cells .

Other Potential Applications

Preliminary research explores other potential applications of allyl mercaptan, including:

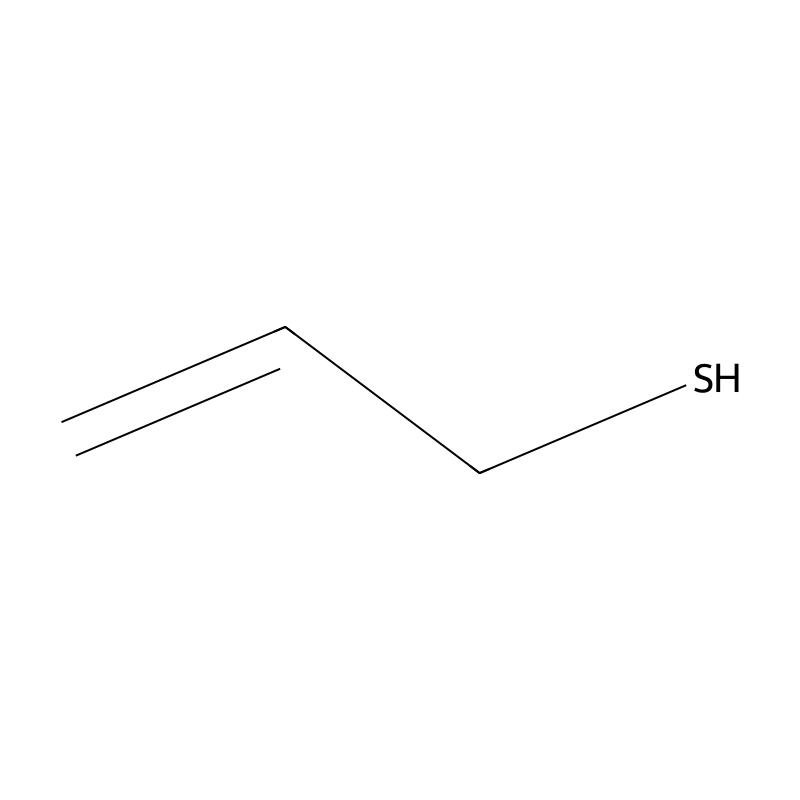

Allyl mercaptan, also known as 2-propene-1-thiol, is an organosulfur compound with the molecular formula C₃H₆S. It is a derivative of allyl and is primarily recognized for its presence in garlic and other Allium species. This compound is characterized by its strong, pungent odor, which is often described as reminiscent of rotten cabbage or garlic. Allyl mercaptan has garnered attention due to its biological activities, particularly as a histone deacetylase inhibitor, making it one of the most effective garlic-derived organosulfur compounds known to date .

Research suggests that allyl mercaptan's biological activity stems from its ability to inhibit histone deacetylases (HDACs) []. HDACs are enzymes that remove acetyl groups from histone proteins, regulating gene expression. By inhibiting HDACs, allyl mercaptan may influence the expression of genes involved in cell proliferation and differentiation, potentially contributing to cancer prevention []. However, further research is needed to fully elucidate the mechanism of action.

Allyl mercaptan is a potent lachrymator, meaning it can irritate the eyes and cause tearing []. Exposure can also cause skin and respiratory irritation due to its strong odor and reactivity. Allyl mercaptan is flammable and should be handled with care [].

Data for Toxicity:

- Limited data is available on the specific toxicity of allyl mercaptan.

- However, due to its structural similarity to other mercaptans, it is likely to exhibit similar hazards.

- Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing allyl mercaptan to react with electrophiles.

- Oxidation: Allyl mercaptan can be oxidized to form disulfides or sulfoxides under appropriate conditions.

- Polymerization: The double bond in allyl mercaptan can undergo polymerization reactions, leading to larger molecular structures that retain the thiol functionality .

Allyl mercaptan exhibits significant biological activities:

- Histone Deacetylase Inhibition: It has been identified as a potent inhibitor of histone deacetylases, which are crucial in regulating gene expression and are implicated in various diseases, including cancer .

- Antioxidant Properties: Allyl mercaptan demonstrates free radical scavenging abilities, contributing to its potential protective effects against oxidative stress .

- Antimicrobial Activity: Some studies suggest that allyl mercaptan may possess antimicrobial properties, although further research is needed to clarify this aspect .

Allyl mercaptan can be synthesized through several methods:

- From Allyl Halides: Reacting allyl bromide or chloride with sodium sulfide or thiourea can yield allyl mercaptan.

- Hydrolysis of Diallyldisulfide: This method involves the hydrolysis of diallyldisulfide in the presence of water and an acid catalyst.

- Direct Reaction with Thiols: The reaction of allylic alcohols with thiols under acidic conditions can also produce allyl mercaptan .

Allyl mercaptan has various applications across different fields:

- Food Industry: Due to its strong aroma, it is used as a flavoring agent in food products.

- Pharmaceuticals: Its role as a histone deacetylase inhibitor positions it as a potential therapeutic agent in cancer treatment and other diseases related to epigenetic regulation .

- Agriculture: It may be utilized in developing pest repellents due to its strong odor.

Research has explored the interactions of allyl mercaptan with various biological systems:

- Cellular Studies: Investigations into its effects on histone acetylation have shown that allyl mercaptan can influence gene expression by altering chromatin structure .

- Comparative Studies: Studies comparing allyl mercaptan with other garlic-derived compounds have indicated that while it shares some biological activities with compounds like diallyldisulfide and allicin, it exhibits unique properties such as stronger inhibition of histone deacetylases .

Several compounds share structural similarities with allyl mercaptan. Here are some notable examples:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Diallyldisulfide | Disulfide | Exhibits strong antioxidant properties |

| S-Allylcysteine | Thioether | Known for its neuroprotective effects |

| Allicin | Thiosulfinate | Exhibits potent antimicrobial properties |

| S-Allylmercaptocysteine | Thioether | Demonstrates anticancer activity similar to allyl mercaptan |

Allyl mercaptan's uniqueness lies in its potent inhibition of histone deacetylases compared to these similar compounds, highlighting its potential therapeutic applications in cancer treatment and epigenetic regulation .

Organic Synthesis Pathways for Allyl Mercaptan

Allyl mercaptan (prop-2-ene-1-thiol, C₃H₆S) represents a significant organosulfur compound characterized by the presence of both an allyl group and a thiol functional group . The compound exhibits a molecular weight of 74.14 grams per mole and displays distinctive physical properties including a boiling point of 67-68°C and a density of 0.898 grams per milliliter at 25°C [19] [20]. Several well-established organic synthesis pathways have been developed for the laboratory-scale and commercial production of allyl mercaptan.

Nucleophilic Substitution Route Using Allyl Halides

The most widely employed synthetic methodology involves the nucleophilic substitution reaction between allyl halides and hydrosulfide anions [2]. This bimolecular nucleophilic substitution mechanism follows classical SN2 reaction kinetics, where the hydrosulfide ion acts as a nucleophile to displace the halide substituent from the allyl carbon . The reaction typically utilizes allyl chloride or allyl bromide as the starting material, with sodium hydrosulfide or potassium hydrosulfide serving as the sulfur source [31] [32].

The reaction conditions significantly influence the yield and selectivity of this transformation [2]. Optimal temperature ranges have been established at 50-70°C, with polar aprotic solvents such as dimethylformamide enhancing reaction kinetics . Phase-transfer catalysts, particularly tetrabutylammonium bromide, have demonstrated remarkable effectiveness in improving interfacial reactivity between the organic and aqueous phases [31]. Research has shown that yields exceeding 91% can be achieved under optimized conditions using appropriate catalyst loadings [30].

Hydrogen Sulfide Addition to Allyl Alcohol

An alternative synthetic approach involves the direct addition of hydrogen sulfide to allyl alcohol under acid-catalyzed conditions . This transformation requires the presence of strong acid catalysts such as sulfuric acid or para-toluenesulfonic acid to facilitate the addition reaction . The process typically operates under elevated pressures ranging from 1-3 atmospheres to enhance hydrogen sulfide solubility in the reaction medium .

Industrial implementations of this methodology have utilized specialized catalyst systems to improve conversion rates and selectivity [15]. Patent literature describes the use of molybdenum oxide and cobalt oxide supported on alumina carriers, achieving propylene conversion rates of 80.2% with mercaptan selectivity reaching 89.4% [32]. The incorporation of ZSM-5 molecular sieves with silica-alumina molar ratios of 10 has further enhanced the catalytic performance [32].

Thiourea-Based Synthesis Methodology

The thiourea route represents a clean and efficient approach to allyl mercaptan synthesis [3]. This two-step process initially involves the formation of S-alkylisothiourea intermediates through the reaction of thiourea with allyl halides at temperatures ranging from 20-150°C [3]. The subsequent step employs primary or secondary amines to convert the isothiourea intermediate to the desired mercaptan product while simultaneously generating substituted guanidine compounds as valuable co-products [3].

Research has demonstrated that this methodology achieves yields of 95% for the allyl mercaptan product with corresponding 95% yields of the guanidine co-product [3]. The reaction conditions are notably mild, typically requiring temperatures between 50-120°C and reaction times of 2-12 hours [3]. The process exhibits excellent atom economy and generates minimal waste products, making it environmentally advantageous compared to traditional synthetic routes [3].

| Synthesis Method | Temperature (°C) | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 50-70 | 91-94 | 3-10 hours | High selectivity, established methodology |

| Hydrogen Sulfide Addition | 160-180 | 87-89 | 1-4 hours | Direct conversion, industrial scalability |

| Thiourea Route | 50-120 | 95 | 2-12 hours | Clean process, valuable co-products |

Reduction of Allyl Disulfides

Allyl disulfides, commonly found in garlic oil and other natural sources, can be effectively reduced to allyl mercaptan using various reducing agents . Lithium aluminum hydride has been employed as a highly effective reducing agent, providing excellent atom economy and minimal byproduct formation . Alternative reducing systems include catalytic hydrogenation processes that operate under milder conditions while maintaining high conversion rates .

The reduction methodology offers particular advantages when starting from naturally occurring disulfide precursors . The process aligns with green chemistry principles through the utilization of renewable feedstocks and the implementation of catalytic systems that minimize waste generation .

Biosynthetic Routes in Allium Species

The natural biosynthesis of allyl mercaptan in Allium species represents a complex enzymatic cascade that has been extensively studied to understand the formation of sulfur-containing flavor compounds [6] [8] [9]. This biological pathway serves as both a defensive mechanism for the plant and a source of bioactive compounds with significant physiological activities [6].

Alliin Biosynthetic Pathway

The biosynthetic route to allyl mercaptan begins with the formation of S-allyl-L-cysteine sulfoxide, commonly known as alliin [9] [33]. Two distinct biosynthetic pathways have been identified for alliin formation based on radioactive labeling experiments [9]. The first pathway utilizes serine as a precursor, where carbon-14 labeled serine incorporation results in the formation of labeled S-allyl-cysteine [9]. The alternative pathway proceeds through glutathione intermediates, with the detection of S-allyl-glutathione and S-allyl-γ-glutamyl-cysteine confirming this biosynthetic route [9] [33].

The oxidation of S-allyl-cysteine to alliin represents a critical step in the biosynthetic pathway, though the specific enzymes and mechanisms involved remain incompletely characterized [9]. The source of the allyl group double bond continues to be a subject of active research, with studies demonstrating that the mechanism differs from the well-characterized isoalliin biosynthesis in onions [9].

Alliinase-Catalyzed Conversion

The enzymatic conversion of alliin to allyl mercaptan occurs through the action of alliinase, a pyridoxal-5'-phosphate-dependent enzyme that localizes in the vacuoles of vascular bundle sheath cells [33]. Alliinase exists as a homodimeric glycoprotein with subunits of 448 amino acids and molecular weights of 51,500 daltons each [33]. Two distinct alliinase isozymes have been identified in garlic, with one showing specificity for alliin and another for methiin [33].

The enzymatic reaction proceeds through the hydrolysis of alliin to produce allylsulfenic acid and aminoacrylic acid [9] [33]. The aminoacrylic acid undergoes spontaneous conversion to pyruvic acid and ammonia [33]. Two molecules of allylsulfenic acid subsequently condense to form diallyl thiosulfinate (allicin), which serves as the immediate precursor to allyl mercaptan [9].

Allicin Decomposition Pathway

Allicin demonstrates remarkable instability in aqueous environments, leading to spontaneous decomposition that yields allyl mercaptan among other organosulfur products [7] [8]. The decomposition process occurs rapidly, with complete conversion typically achieved within 10-60 seconds of tissue disruption [34]. The formation of allyl mercaptan from allicin involves nucleophilic attack of water molecules on the sulfoxide group, resulting in the release of allyl mercaptan as a volatile byproduct .

Research has demonstrated that allicin readily reacts with cellular thiols, particularly glutathione and cysteine, to produce S-allyl-mercaptoglutathione and S-allyl-mercaptocysteine [9] [33]. These conjugates subsequently undergo further metabolic transformations, including thiol-disulfide exchange reactions with additional glutathione molecules to generate glutathione disulfide and allyl mercaptan [9].

Environmental and Physiological Factors

The production of allyl mercaptan in Allium species is significantly influenced by environmental conditions and plant physiological status [8] [27]. Temperature effects have been demonstrated to alter the enzymatic conversion rates, with heating treatments modifying the balance between enzymatic and thermal decomposition pathways [8]. Studies have shown that thermal processing reduces alliinase activity while promoting alternative chemical degradation routes that can either enhance or diminish allyl mercaptan formation [8].

Garlic processing methods have been optimized to maximize allyl mercaptan yields, with research demonstrating that appropriate transformation agents can increase essential oil yields by 1-3 times compared to conventional methods [27]. The addition of specific conversion agents has been shown to shorten distillation times by 20% while increasing allyl mercaptan concentrations by more than threefold [27].

| Plant Species | Allyl Mercaptan Content | Processing Method | Optimization Factor |

|---|---|---|---|

| Allium sativum (Garlic) | 0.08-0.11% of volatiles | Mechanical disruption | 3x increase with agents |

| Allium scorodoprasum (Green körmen) | 4.9% of volatiles | Fresh crushing | Natural maximum |

| Allium cepa (Onion) | Variable levels | Thermal processing | Temperature dependent |

Industrial-Scale Production Techniques

Industrial production of allyl mercaptan employs sophisticated chemical processes designed to achieve high yields, minimize waste generation, and ensure consistent product quality [11] [12] [13]. The commercial manufacturing sector has developed several scalable methodologies that address the unique challenges associated with mercaptan synthesis, including volatility management, purity control, and environmental compliance [29].

Large-Scale Nucleophilic Substitution Processes

Industrial implementation of the nucleophilic substitution methodology utilizes continuous-flow reactor systems to maintain optimal reaction conditions while ensuring efficient heat and mass transfer [31]. Commercial processes typically employ allyl chloride as the preferred halide substrate due to its availability and favorable reaction kinetics [31]. The hydrosulfide source is commonly provided as sodium hydrosulfide monohydrate, which offers superior stability and handling characteristics compared to gaseous hydrogen sulfide [30].

Phase-transfer catalysis has been extensively optimized for industrial applications, with N-benzyl-N,N,N-triethylammonium chloride demonstrating exceptional performance in large-scale operations [30]. Research has established that yields of 94.19% can be consistently achieved using optimized catalyst loadings and reaction conditions [30]. The industrial process typically operates at temperatures between -2°C and 40°C under inert atmosphere conditions to prevent oxidative side reactions [30].

Continuous Hydrogen Sulfide Addition Systems

Large-scale hydrogen sulfide addition processes utilize fixed-bed reactor configurations with specialized catalyst systems designed for extended operation periods [15] [32]. The industrial catalysts typically consist of molybdenum oxide and cobalt oxide supported on high-surface-area alumina carriers, with loadings optimized for maximum mercaptan selectivity [32]. ZSM-5 molecular sieves with specific silica-alumina ratios are incorporated to enhance catalyst performance and stability [32].

Operating conditions for industrial hydrogen sulfide addition processes have been optimized through extensive research, with temperatures of 160-180°C and pressures of 0.2 megapascals providing optimal conversion rates [32]. The addition of potassium carbonate promoters has been shown to achieve 100% mercaptan selectivity while reducing overall reactant conversion rates [32]. Industrial implementations achieve propylene conversion rates of 86.91% with mercaptan selectivity reaching 68.22% under optimized conditions [32].

Advanced Clean Production Technologies

Modern industrial allyl mercaptan production increasingly utilizes clean production technologies that minimize environmental impact while maximizing economic efficiency [3] [31]. The thiourea-based methodology has been successfully scaled for industrial applications, offering significant advantages in terms of waste reduction and co-product value [3]. Industrial implementations of this process achieve yields exceeding 95% for both the mercaptan product and the guanidine co-product [3].

The clean production approach employs N,N-dimethylformamide as the preferred solvent system, with tetrabutylammonium bromide serving as an effective phase-transfer catalyst [31]. Industrial processes operate under nitrogen protection at ambient temperatures, significantly reducing energy requirements compared to high-temperature alternatives [31]. The methodology has demonstrated consistent yields above 80% with reaction times of 8-10 hours [31].

Process Optimization and Quality Control

Industrial allyl mercaptan production requires sophisticated process control systems to manage the unique challenges associated with volatile organosulfur compounds [36] [37]. Advanced analytical techniques, including gas chromatography-mass spectrometry, are employed for real-time monitoring of product quality and process efficiency [36]. Multi-response optimization methodologies have been developed to simultaneously maximize yield and minimize impurity formation [36].

Temperature optimization studies have established that sensor-based monitoring systems can effectively control reaction conditions to achieve maximum product formation [37]. Research has demonstrated that optimal operating temperatures represent a balance between competing reaction and desorption mechanisms, with specific temperature profiles required for different catalyst systems [37]. Industrial implementations utilize sophisticated temperature control systems that maintain optimal conditions throughout the production process [37].

| Production Method | Scale | Yield (%) | Energy Requirements | Environmental Impact |

|---|---|---|---|---|

| Continuous Nucleophilic | >1000 kg/batch | 94+ | Moderate | Low emissions |

| Fixed-Bed Catalytic | >5000 kg/day | 87-89 | High | Controlled emissions |

| Clean Thiourea Process | >500 kg/batch | 95+ | Low | Minimal waste |

Allyl mercaptan demonstrates unique polymerization characteristics that distinguish it from conventional vinyl monomers. The compound undergoes poly-self-addition reactions to produce polythioether addition products, specifically alpha-mercapto-omega-allyl-polytrimethylenethioethers with number average molecular weights ranging from approximately 296 to 50,000 Daltons [1]. This broad molecular weight distribution reflects the versatility of the polymerization process and its potential for producing materials with diverse properties.

The polymerization mechanism proceeds through a preferential two-step process that utilizes a dimer intermediate to achieve superior control over polymer characteristics [1]. During the initial stage, monomeric allyl mercaptan reacts under mild conditions, typically at room temperature, to produce a dimer in substantial yield. This dimer formation represents a critical advantage, as it eliminates the need for essentially pure allylic mercaptan monomer in the first polymerization step and provides a less reactive intermediate that can be readily purified using conventional distillation techniques [1].

The polymerization reactions are promoted or initiated through multiple pathways including heat, irradiation, or chemical free radical catalysts [1]. The temperature control during polymerization is particularly important, with the first step optimally conducted between 0°C and 80°C, while the second stage requires more stringent free radical initiation conditions to achieve the desired molecular weight and polymer architecture [1]. The resulting polythioethers exhibit excellent potential for modification and can be readily crosslinked to form attractive vulcanizates, expanding their applications in elastomeric materials [1].

Alternative synthetic routes for dimer formation have been documented, including the reaction of allene with a molar excess of hydrogen sulfide to form trimethylene dithiol, which is subsequently reacted with excess allene to produce the desired product [1]. This approach demonstrates the synthetic flexibility available for polythioether precursor preparation and highlights the importance of the dimer intermediate in controlling polymerization outcomes.

The polymerization process can be conducted under various conditions including bulk polymerization, solvent-mediated reactions, or water emulsion techniques [1]. For applications requiring low molecular weight polythioether products suitable as base components in mastic compositions, bulk polymerization techniques prove most efficient. However, when higher molecular weight materials are desired, the second-stage addition reaction is preferably carried out in the presence of inert solvents or water-surfactant emulsion systems [1].

Radical Scavenging Mechanisms and Antioxidant Properties

Allyl mercaptan exhibits potent antioxidant properties through multiple radical scavenging mechanisms that operate under different environmental conditions. The compound's antioxidant activity stems primarily from its nucleophilic thiol group, which readily donates protons to electrophilic species, thereby neutralizing or reducing their reactivity [2]. This fundamental mechanism underlies the compound's ability to deactivate various reactive oxygen species and free radicals.

Research has demonstrated that allyl mercaptan effectively scavenges multiple reactive species including superoxide anion, hydrogen peroxide, hydroxyl radicals, and peroxynitrite anion [2] [3]. The compound's scavenging activity against hydroxyl radicals and peroxyl radicals occurs in a concentration-dependent manner, with the allyl group proving essential for maintaining scavenging activity [2]. When allyl mercaptan is modified to S-propylcysteine, the scavenging effect is significantly reduced, confirming the critical role of the allyl substituent in preserving antioxidant function [2].

The radical scavenging mechanisms operate through three primary pathways depending on the environmental conditions. In vacuum or benzene medium, the hydrogen atom transfer mechanism predominates, where the deactivation of free radicals occurs via direct hydrogen abstraction from the thiol group [4]. In aqueous environments, the sequential proton loss electron transfer mechanism becomes dominant, involving the stepwise loss of a proton followed by electron transfer [4]. Additionally, single electron transfer coupled with proton transfer represents an alternative mechanism observed under specific conditions [4] [5].

The superior chemical stability and longer lifetime of allyl mercaptan compared to related compounds such as 2-propenesulfenic acid contribute significantly to its effectiveness as a radical scavenger [6] [4]. While 2-propenesulfenic acid may exhibit higher reactivity, allyl mercaptan's greater stability allows it to maintain antioxidant activity over extended periods, making it particularly valuable for applications requiring sustained protection against oxidative degradation [6].

The presence of the double bond in allyl mercaptan enables polymerization while preserving the antiradical activity of the sulfur-hydrogen group [6]. This unique characteristic allows for the development of polymeric antioxidant systems where the radical scavenging capability is retained within the polymer structure. The antiradical activity can be further amplified through the incorporation of aryl substituents containing hydroxyl groups, which enhance both oxygen-hydrogen and sulfur-hydrogen moieties' antioxidant properties [6].

Computational Chemistry Studies (Density Functional Theory Analyses)

Extensive density functional theory calculations have provided detailed insights into the electronic structure and chemical reactivity of allyl mercaptan. The computational studies primarily employ the B3LYP functional with the cc-pVQZ basis set and incorporate the C-PCM solvation model to account for environmental effects [4]. These high-level calculations enable accurate prediction of thermodynamic descriptors and global chemical activity parameters essential for understanding the compound's reactivity patterns.

The thermodynamic descriptors calculated include bond dissociation enthalpy, proton affinity, electron transfer enthalpy, adiabatic ionization potential, proton dissociation enthalpy, and Gibbs acidity [4]. These parameters provide fundamental insights into the energetics of various chemical processes involving allyl mercaptan, particularly those related to radical scavenging and electron transfer reactions. The bond dissociation enthalpy for the sulfur-hydrogen bond serves as a critical parameter for predicting radical scavenging ability and comparing antioxidant effectiveness across different compounds [4] [6].

Global descriptors of chemical activity computed through density functional theory include ionization potential, electron affinity, chemical potential, absolute electronegativity, molecular hardness and softness, electrophilicity index, and electro-donating and electro-accepting powers [4]. The ionization potential and electron affinity, derived from frontier orbital energies, characterize the compound's electron transfer capabilities. The chemical potential, typically negative for stable compounds, indicates thermodynamic stability and resistance to chemical transformation [4] [7].

Molecular hardness and softness parameters provide insights into the compound's resistance to electron transfer and polarization. The electrophilicity index measures the compound's tendency to accept electrons from nucleophilic species, while the electro-donating and electro-accepting powers quantify the compound's capacity for electron transfer in both directions [4]. These parameters collectively enable comprehensive assessment of chemical reactivity and prediction of reaction outcomes under various conditions.

Comparative computational analyses reveal that while 2-propenesulfenic acid exhibits higher reactivity than allyl mercaptan, the latter compound may play a more significant role in radical deactivation due to its superior chemical stability and extended lifetime [4] [6]. The presence of the double bond in allyl mercaptan facilitates polymerization while maintaining the antiradical activity of the sulfur-hydrogen group, a finding supported by molecular orbital calculations and energy optimization studies [6].

First-principles density functional calculations have also investigated the surface chemistry of allyl mercaptan, particularly its interaction with silicon surfaces [8] [9]. These studies provide insights into the compound's adsorption behavior and potential applications in surface modification and materials science. The calculated adsorption energies and electronic structure analyses contribute to understanding the fundamental interactions governing allyl mercaptan's behavior in heterogeneous systems [8].

Physical Description

XLogP3

Boiling Point

Density

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (95.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (90.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.8%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index